[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps, including the formation of the naphthalenyl and phosphino phenyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A derivative of naphthalene with broad applications in synthesis.
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine: Another naphthalene derivative with distinct properties.
Uniqueness
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique structural features and the specific stereochemistry that imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C38H58NOPS |
---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3/t35-,42-/m1/s1 |
InChI Key |
KJJBMPNUOFUJHV-KKMSLZIYSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)[S@](=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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